HZ9Fup9E8I

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

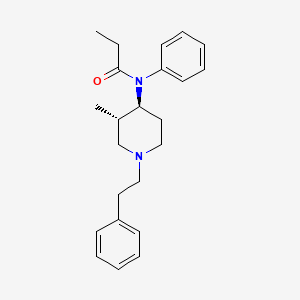

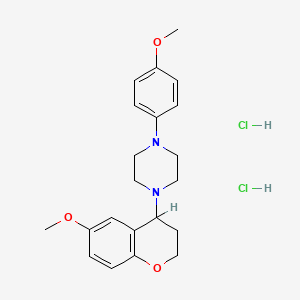

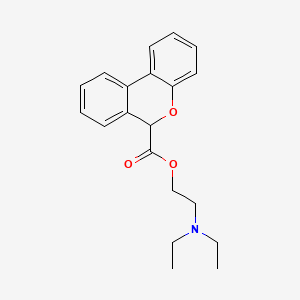

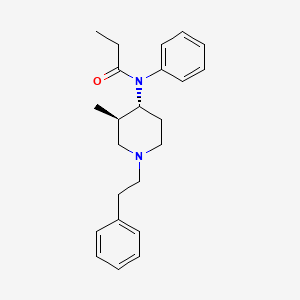

HZ9Fup9E8I, also known as FE-PE2I F-18, is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a fluorine-18 labeled derivative of PE2I, a compound that binds selectively to the dopamine transporter (DAT). This makes it particularly useful in the study and diagnosis of neurodegenerative disorders such as Parkinson’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FE-PE2I F-18 involves a nucleophilic substitution reaction where fluorine-18 is introduced into the precursor compound. The process typically includes the following steps :

Azeotropic Drying: The initial step involves the azeotropic drying of fluorine-18.

Nucleophilic Fluorination: The dried fluorine-18 is then reacted with a tosylated precursor to form the desired compound.

Purification and Formulation: The final product is purified using high-performance liquid chromatography (HPLC) and formulated for use.

Industrial Production Methods

Industrial production of FE-PE2I F-18 is carried out using automated synthesis modules such as the Synthera®+ platform or the GE TRACERLab FX2 N synthesis module. These platforms allow for high-yield, GMP-compliant production of the compound, ensuring its sterility and stability .

Chemical Reactions Analysis

Types of Reactions

FE-PE2I F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. It does not typically participate in oxidation or reduction reactions under standard conditions.

Common Reagents and Conditions

Reagents: Fluorine-18, tosylated precursor.

Conditions: Azeotropic drying, nucleophilic fluorination, HPLC purification.

Major Products

The major product of the synthesis is FE-PE2I F-18 itself, which is used as a radioligand for PET imaging.

Scientific Research Applications

FE-PE2I F-18 has several important applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

Chemistry: Used as a radiolabeled compound in PET imaging studies.

Biology: Helps in studying the dopamine transporter function in the brain.

Medicine: Aids in the diagnosis and monitoring of neurodegenerative disorders such as Parkinson’s disease.

Industry: Utilized in the production of radiopharmaceuticals for medical imaging.

Mechanism of Action

FE-PE2I F-18 binds selectively to the dopamine transporter (DAT) in the brain. This binding allows for the visualization and quantification of DAT density using PET imaging. The compound undergoes a two-step binding mechanism involving a fast complex formation followed by a slower isomerization of the complex .

Comparison with Similar Compounds

FE-PE2I F-18 is compared with other radiolabeled compounds used for DAT imaging, such as [123I]FP-CIT (DaTscan™) . While both compounds are used for similar purposes, FE-PE2I F-18 offers several advantages:

Higher Affinity and Selectivity: FE-PE2I F-18 has a higher affinity and selectivity for DAT.

Better Brain Permeability: It shows excellent brain permeability.

Favorable Metabolism: The compound has favorable in vivo kinetics and metabolism.

Similar Compounds

- [123I]FP-CIT (DaTscan™)

- [11C]PE2I

FE-PE2I F-18 stands out due to its superior imaging properties and reduced radiation burden compared to its counterparts.

Properties

CAS No. |

1187432-35-4 |

|---|---|

Molecular Formula |

C20H25FINO2 |

Molecular Weight |

456.3 g/mol |

IUPAC Name |

2-(18F)fluoranylethyl (1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C20H25FINO2/c1-14-3-5-15(6-4-14)17-13-16-7-8-18(23(16)11-2-10-22)19(17)20(24)25-12-9-21/h2-6,10,16-19H,7-9,11-13H2,1H3/b10-2+/t16-,17+,18+,19-/m0/s1/i21-1 |

InChI Key |

HOLJKTPTYVYXQS-NWUNOEDWSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OCC[18F])N3C/C=C/I |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OCCF)N3CC=CI |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid](/img/structure/B12758850.png)